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Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying

the number of cytokine-secreting cells at the single-cell level. This technique is particularly

valuable in HIV research for monitoring T-cell responses to specific viral epitopes. The HIV-1

envelope glycoprotein gp120 is a critical target for the host immune system, and peptides

derived from this protein are frequently used to stimulate T-cells in vitro. The gp120 (318-327)

peptide, with the sequence RGPGRAFVTI, is a well-characterized cytotoxic T-lymphocyte

(CTL) epitope.[1][2] These application notes provide a detailed protocol for utilizing the gp120

(318-327) peptide in an IFN-γ ELISpot assay to measure antigen-specific T-cell responses.

Principle of the Assay

The ELISpot assay is a modification of the ELISA technique.[3] In an IFN-γ ELISpot, a 96-well

plate is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells

(PBMCs) are then added to the wells along with the gp120 (318-327) peptide. If the PBMCs

contain T-cells that recognize this peptide, they will be stimulated to secrete IFN-γ. The

secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity

of the secreting cell. After an incubation period, the cells are washed away, and a second,

biotinylated antibody that recognizes a different epitope on the IFN-γ molecule is added. This
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detection antibody is then visualized by adding a streptavidin-enzyme conjugate (e.g.,

streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) followed by a

substrate that precipitates and forms a colored spot at the site of cytokine secretion. Each spot

represents a single IFN-γ-secreting cell.

Data Presentation
Table 1: Representative Quantitative Data of T-Cell Responses to gp120 (318-327) Peptide in

an IFN-γ ELISpot Assay

Sample
ID

Donor
Status

Stimulant
Cell
Number
per Well

Peptide
Concentr
ation
(µg/mL)

Mean
Spot
Forming
Units
(SFU) per
10^6
PBMCs

Standard
Deviation

001
HIV-1

Positive

gp120

(318-327)
2 x 10^5 5 150 12

001
HIV-1

Positive

No Peptide

(Negative

Control)

2 x 10^5 0 5 2

001
HIV-1

Positive

PHA

(Positive

Control)

2 x 10^5 5 850 45

002
HIV-1

Negative

gp120

(318-327)
2 x 10^5 5 8 3

002
HIV-1

Negative

No Peptide

(Negative

Control)

2 x 10^5 0 4 1

002
HIV-1

Negative

PHA

(Positive

Control)

2 x 10^5 5 920 58
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Note: Data are hypothetical and for illustrative purposes, based on typical responses observed

in ELISpot assays. A positive response is often defined as being significantly above the

negative control, for example, ≥55 spots per million PBMCs after subtracting twice the

background count.[4]

Experimental Protocols
Materials Required:

PVDF-membrane 96-well ELISpot plates

Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and

streptavidin-enzyme conjugate)

HIV gp120 (318-327) peptide (RGPGRAFVTI)

Cryopreserved or fresh human PBMCs

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-

streptomycin, and 1% L-glutamine)

Phytohemagglutinin (PHA) as a positive control

Wash buffer (PBS with 0.05% Tween-20)

Coating buffer (sterile PBS)

Blocking solution (e.g., RPMI-1640 with 10% FBS)

Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)

Sterile deionized water

Humidified 37°C, 5% CO2 incubator

ELISpot plate reader

Detailed Methodology for IFN-γ ELISpot Assay:
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Day 1: Plate Coating and Cell Preparation

Plate Coating:

Pre-wet the PVDF membrane of each well with 15 µL of 35% ethanol for 1 minute.

Wash the wells twice with 200 µL of sterile PBS.

Dilute the anti-IFN-γ capture antibody in sterile coating buffer to the manufacturer's

recommended concentration.

Add 100 µL of the diluted capture antibody to each well.

Seal the plate and incubate overnight at 4°C.

Cell Preparation:

If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.

Transfer the cells to a 15 mL conical tube and slowly add 10 mL of complete RPMI-1640

medium.

Centrifuge at 300 x g for 10 minutes.

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

Count the viable cells using a hemocytometer and trypan blue exclusion.

Adjust the cell concentration to 2 x 10^6 cells/mL in complete medium.

Allow the cells to rest in a humidified incubator at 37°C, 5% CO2 for 2-4 hours.

Day 2: Cell Stimulation and Incubation

Plate Washing and Blocking:

Wash the antibody-coated plate five times with 200 µL of sterile PBS per well.

Add 200 µL of blocking solution (e.g., complete RPMI-1640) to each well.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the plate at room temperature for at least 2 hours.

Preparation of Stimulants:

Reconstitute the gp120 (318-327) peptide according to the manufacturer's instructions.

Prepare a working solution of the peptide at a final concentration of 5-10 µg/mL in

complete medium.[4][5]

Prepare a working solution of PHA at a final concentration of 2.5-5 µg/mL in complete

medium for the positive control wells.[6]

Use complete medium alone for the negative control wells.

Cell Plating and Stimulation:

Discard the blocking solution from the plate.

Add 100 µL of the prepared cell suspension (containing 2 x 10^5 PBMCs) to each well.[4]

[7]

Add 100 µL of the appropriate stimulant (gp120 peptide, PHA, or medium alone) to the

corresponding wells. The final volume in each well will be 200 µL.

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 16-24 hours.[4][8] Do

not disturb the plate during incubation to avoid spot distortion.[8]

Day 3: Spot Development and Analysis

Cell Removal and Detection Antibody Incubation:

Wash the plate five times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well

to remove the cells.

Dilute the biotinylated anti-IFN-γ detection antibody in wash buffer to the manufacturer's

recommended concentration.

Add 100 µL of the diluted detection antibody to each well.
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Incubate the plate at room temperature for 2 hours.

Streptavidin-Enzyme Conjugate Incubation:

Wash the plate five times with 200 µL of wash buffer per well.

Dilute the streptavidin-enzyme conjugate in wash buffer according to the manufacturer's

instructions.

Add 100 µL of the diluted conjugate to each well.

Incubate the plate at room temperature for 1 hour in the dark.

Spot Development:

Wash the plate five times with 200 µL of wash buffer per well, followed by two washes with

sterile PBS.

Prepare the substrate solution according to the manufacturer's instructions.

Add 100 µL of the substrate solution to each well.

Monitor spot development, which can take from 5 to 30 minutes. Stop the reaction by

washing the plate thoroughly with deionized water when the spots are well-defined and the

background is clean.

Plate Reading and Analysis:

Allow the plate to dry completely in the dark.

Count the spots in each well using an automated ELISpot reader.

Calculate the number of spot-forming units (SFU) per million PBMCs.

Visualization
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Caption: Experimental workflow for the IFN-γ ELISpot assay.
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Caption: T-cell activation signaling pathway by gp120 peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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